

In-Depth Technical Guide to the Physicochemical Properties of Zolazepam-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Zolazepam-d3**, a deuterated analog of the anesthetic agent Zolazepam. The inclusion of deuterium in place of hydrogen atoms can significantly alter the pharmacokinetic profile of a drug, making **Zolazepam-d3** a molecule of interest for research and development. This document details its fundamental characteristics, outlines experimental protocols for their determination, and visualizes key pathways and workflows to support further investigation.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **Zolazepam-d3** and its parent compound, Zolazepam, for comparative analysis. It is important to note that some of the data for the parent compound are predicted values and should be considered as such.



Property	Zolazepam-d3	Zolazepam (Parent Compound)
Molecular Formula	C15H12D3FN4O[1]	C15H15FN4O[2][3]
Molecular Weight	289.32 g/mol [1][4]	286.309 g/mol [2]
CAS Number	1286480-83-8[1][4]	31352-82-6[2]
Melting Point	Not available	183-185 °C (Predicted)[2]
рКа	Not available	1.85 (Predicted)[2]
Solubility	Not available	In organic solvents:DMF: 1 mg/mL[2]DMSO: 1 mg/mL[2]In aqueous/organic mixture:DMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL[2]Zolazepam Hydrochloride:Water: 0.269 mg/mL[5]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of **Zolazepam-d3**, adapted from established pharmaceutical testing protocols.

Determination of Melting Point (Capillary Method)

The melting point of **Zolazepam-d3** can be determined using the capillary method, a standard pharmacopeial technique.[6][7][8]

- Sample Preparation: The Zolazepam-d3 sample must be finely powdered and thoroughly dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.[6]
- Capillary Tube Loading: A small amount of the dried powder is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter) and packed to a height of 2.5-3.5 mm.[6]
- Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.



- Measurement: The temperature is raised at a constant rate, typically 1 °C/min, starting from a temperature about 5 °C below the expected melting point.[6]
- Data Recording: The temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which it is completely liquefied (clear point) are recorded to define the melting range.[6]

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of **Zolazepam-d3** in aqueous media can be determined using the shake-flask method, which is considered the gold standard.[9][10]

- Solution Preparation: An excess amount of Zolazepam-d3 is added to a series of vials containing aqueous buffers at different pH values (e.g., 1.2, 4.5, and 6.8) to cover the physiological range.[10]
- Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (typically at 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10]
- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[10]
- Quantification: The concentration of Zolazepam-d3 in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments at each pH.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of **Zolazepam-d3** can be determined by potentiometric titration.[11][12]



- Sample Preparation: A precise amount of **Zolazepam-d3** is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration (e.g., 1 mM). [11]
- Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The ionic strength of the solution is maintained with a background electrolyte like 0.15 M KCI.[11]
- Titration: The solution is titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

 The pH of the solution is recorded after each incremental addition of the titrant.[11]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. The experiment should be performed in triplicate to ensure reproducibility.[11]

Visualizations

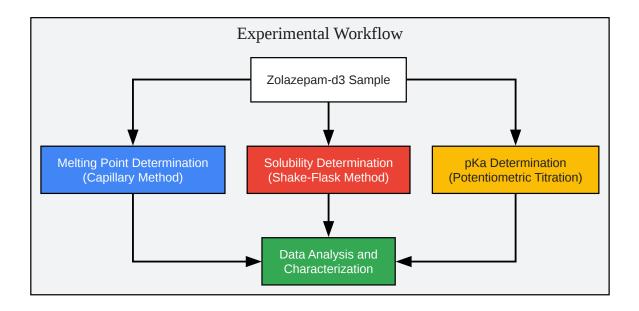
The following diagrams illustrate the signaling pathway of Zolazepam and a general experimental workflow for physicochemical characterization.



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Caption: **Zolazepam-d3** signaling pathway via positive allosteric modulation of the GABA-A receptor.





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Caption: General experimental workflow for the physicochemical characterization of **Zolazepam-d3**.

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